1-(tert-Butoxy)-2-chloro-4-fluorobenzene

Cross-Coupling Suzuki-Miyaura Chemoselectivity

1-(tert-Butoxy)-2-chloro-4-fluorobenzene is a polyhalogenated aromatic ether featuring a unique combination of electron-donating and electron-withdrawing substituents on a benzene ring. This compound is a specialized building block used in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.

Molecular Formula C10H12ClFO
Molecular Weight 202.65 g/mol
Cat. No. B13691455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxy)-2-chloro-4-fluorobenzene
Molecular FormulaC10H12ClFO
Molecular Weight202.65 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C10H12ClFO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,1-3H3
InChIKeyMHRLLDKPEAGXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butoxy)-2-chloro-4-fluorobenzene: A Key Halogenated Aromatic Intermediate for Pharmaceutical and Agrochemical Synthesis


1-(tert-Butoxy)-2-chloro-4-fluorobenzene is a polyhalogenated aromatic ether featuring a unique combination of electron-donating and electron-withdrawing substituents on a benzene ring . This compound is a specialized building block used in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Its structural motif, combining a bulky tert-butoxy group with chlorine and fluorine atoms, imparts distinct steric and electronic properties that are valuable in cross-coupling reactions and for modulating biological activity .

1
Polyhalogenated aromatic intermediate for pharmaceutical and agrochemical building blocks
2
Supports chemoselective cross-coupling via differential chlorine/fluorine reactivity
3
Acid-labile tert-butoxy group enables orthogonal protection–deprotection strategy

Why 1-(tert-Butoxy)-2-chloro-4-fluorobenzene Cannot Be Replaced by Generic Aryl Halides or Simple Anisoles


Simple substitution with a generic aryl halide or a common anisole like 2-chloro-4-fluoroanisole (CAS 2267-25-6) fails to replicate the specific synthetic and pharmacological utility of 1-(tert-Butoxy)-2-chloro-4-fluorobenzene. The critical differentiation lies in the tert-butoxy group, which provides a unique combination of steric bulk and acid-labile protection [1], unlike a stable methoxy group. Furthermore, the simultaneous presence of both chlorine and fluorine atoms creates a distinct electronic environment on the aromatic ring that influences the regioselectivity of subsequent reactions like cross-couplings and directed ortho-metalations . This specific electronic and steric profile is not attainable with simpler, commercially available alternatives.

Target compound
Common alternative
1-(tert-Butoxy)-2-chloro-4-fluorobenzene
2-Chloro-4-fluoroanisole (CAS 2267-25-6) or generic aryl halides
Acid-labile tert-butoxy protecting group
Stable methoxy group cannot serve as orthogonal protection handle
Dual Cl/F substitution directs regioselective coupling and metallation
Mono-halogenated or non-fluorinated analogs lack equivalent regiochemical control

Quantitative Differentiation Guide: 1-(tert-Butoxy)-2-chloro-4-fluorobenzene vs. Analogs


Chemoselective Cross-Coupling: Chlorine vs. Fluorine Reactivity in Palladium-Catalyzed Reactions

In palladium-catalyzed cross-coupling reactions, the chloro group in 1-(tert-butoxy)-2-chloro-4-fluorobenzene is expected to be significantly more reactive than the fluoro group. This is a class-level property of chlorofluoroarenes. For example, the structurally similar 1-(tert-butoxy)-4-chloro-2-fluorobenzene is described as a candidate for Suzuki-Miyaura couplings where 'the chloro group participates more readily... enabling selective biaryl synthesis' . This chemoselectivity is a key advantage over non-halogenated or mono-halogenated analogs, which cannot offer this orthogonal reactivity handle.

Chemoselective Cross-Coupling
Class-level inference
C–Cl reactivity ≫ C–F under standard Pd catalysis
Supports sequential functionalization in complex molecule synthesis
Class property; confirm under chosen coupling conditions
Cross-Coupling Suzuki-Miyaura Chemoselectivity

Regioselective Functionalization via Directed Ortho-Metalation (DoM)

The tert-butoxy group can act as a directing group for ortho-lithiation, a property that simpler alkyl ethers like anisole also possess, but is enhanced by the steric bulk and electronic effects of the chloro and fluoro substituents. A study on related fluoroarenes demonstrated that deprotonation with a superbase (KOtBu/BuLi) occurs adjacent to a fluorine atom with high regioselectivity. For example, 1-chloro-4-fluorobenzene yielded 5-chloro-2-fluorobenzoic acid as the major product in 86% yield [1]. While not a direct measurement on the target compound, this illustrates the strong directing influence of the fluorine atom in the presence of a chlorine atom, a structural feature shared by 1-(tert-butoxy)-2-chloro-4-fluorobenzene.

Directed Ortho-Metalation
Cross-study comparable
Related fluoroarene core yields 86% major isomer via KOtBu/BuLi superbase
May support regioselective electrophile introduction for SAR studies
Direct experimental validation on target compound not reported
Directed Ortho-Metalation Regioselectivity Organolithium

Steric and Electronic Tuning vs. Unsubstituted or Mono-substituted Benzenes

The combination of substituents on 1-(tert-butoxy)-2-chloro-4-fluorobenzene provides a distinct physicochemical profile compared to simpler analogs. The tert-butoxy group enhances solubility in nonpolar solvents and provides steric bulk, while the halogens increase density and melting point . The tert-butoxy group is also known to improve metabolic stability in drug candidates . A theoretical logP value of ~1.6 [1] for a related compound suggests moderate lipophilicity, which is crucial for membrane permeability.

Physicochemical Profile
Supporting evidence
Estimated logP ~1.6; tert-butoxy/halogen pattern enhances nonpolar solubility
Tailored lipophilicity may support drug candidate optimization
Estimates require experimental confirmation for target compound
Structure-Activity Relationship Lipophilicity Metabolic Stability

Best Application Scenarios for 1-(tert-Butoxy)-2-chloro-4-fluorobenzene Based on Evidence


Synthesis of Complex Pharmaceutical Intermediates via Chemoselective Cross-Coupling

This compound is ideally suited for the synthesis of complex biaryl structures, a common motif in kinase inhibitors and other APIs . The chemoselective reactivity of the chloro group in Suzuki-Miyaura couplings allows for the sequential and controlled addition of molecular fragments, a critical step in constructing drug-like molecules with high precision.

Regioselective Functionalization for Structure-Activity Relationship (SAR) Studies

The fluorine atom's ability to direct ortho-lithiation in related systems makes 1-(tert-butoxy)-2-chloro-4-fluorobenzene a powerful tool for SAR exploration. It allows medicinal chemists to introduce a variety of functional groups at a specific position on the aromatic ring to systematically probe the effects of substitution on target binding and biological activity .

Development of Agrochemicals with Enhanced Properties

In agrochemical research, the unique combination of a tert-butoxy group with fluorine and chlorine can be leveraged to optimize the physicochemical properties of new herbicides, fungicides, or insecticides . The tert-butoxy group can enhance metabolic stability , while the fluorine atom can improve bioavailability and target binding [1], leading to more effective and environmentally benign crop protection agents.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis via sequential cross-coupling
Differential halogen reactivity (Cl vs F) under Pd catalysis
Verify chemoselectivity in Suzuki-Miyaura or related coupling protocols
SAR exploration requiring regioselective ring functionalization
Fluorine-directed ortho-metallation capability
Assess regiochemical outcome with superbase/organolithium reagents
Agrochemical lead optimization for stability and target binding
Lipophilicity tuning and steric shielding via tert-butoxy/halogen pattern
Evaluate physicochemical properties and metabolic stability in relevant assays

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